

Comprehensive literature review of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methyl-1H-indazole

Cat. No.: B1613176

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-6-methyl-1H-indazole**: Synthesis, Reactivity, and Applications in Drug Discovery

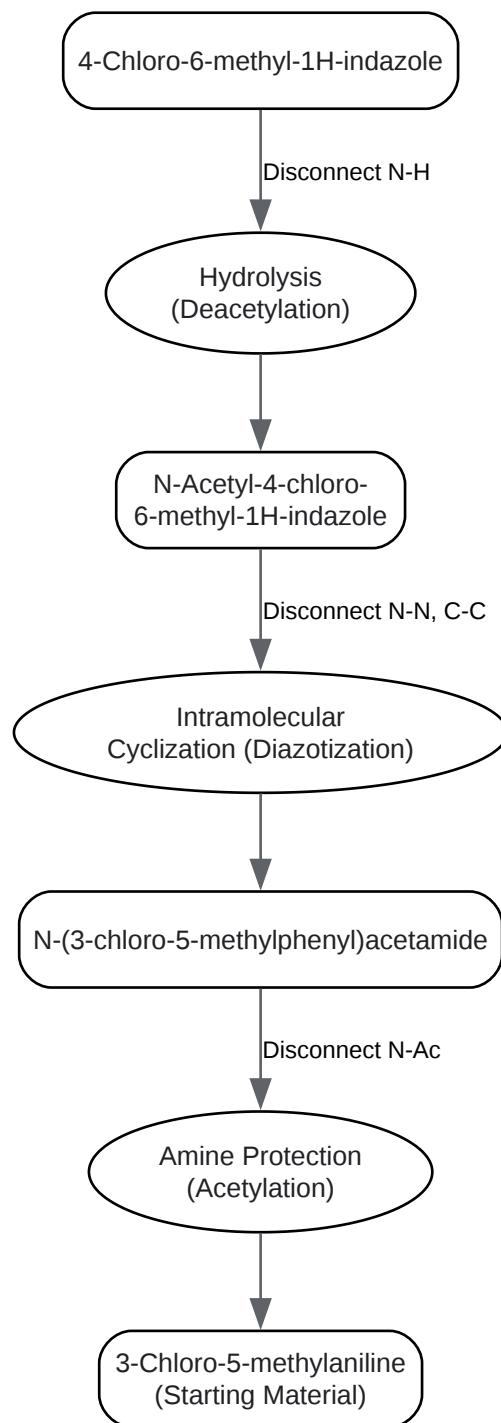
Executive Summary: **4-Chloro-6-methyl-1H-indazole** is a substituted heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, which is recognized as a "privileged structure," it serves as a versatile building block for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and its applications as a key intermediate in modern drug discovery programs, particularly in the development of protein kinase inhibitors.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. This structural motif is a bioisostere of indole and is found in a multitude of synthetic compounds with a wide array of pharmacological properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV activities.^{[1][2]} The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant and most synthetically targeted isomer.^[1] The indazole core is a key feature in several FDA-approved drugs, such as Pazopanib and Axitinib, which function as tyrosine kinase inhibitors in cancer therapy, underscoring the scaffold's importance for researchers and drug development professionals.^[3]

Physicochemical and Safety Profile

4-Chloro-6-methyl-1H-indazole is a solid at room temperature, typically supplied with a purity of 95% or higher.[4][5] Its core characteristics are summarized below.


Property	Value	Reference
CAS Number	885521-74-4	[4][5]
Molecular Formula	C ₈ H ₇ ClN ₂	[4]
Molecular Weight	166.61 g/mol	[4]
Appearance	Off-white to yellow solid	-
Purity	≥95%	[4][5]
Hazard Statements	H315 (Causes skin irritation)	[6]
H319 (Causes serious eye irritation)	[6]	
H335 (May cause respiratory irritation)	[6]	
Precautionary Statements	P261, P305, P351, P338	[6]

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted anilines. While a specific protocol for **4-Chloro-6-methyl-1H-indazole** is not widely published, a robust and scalable synthesis can be readily adapted from established procedures for analogous compounds, such as 4-chloro-1H-indazole.[7][8]

Retrosynthetic Strategy

The most logical and field-proven approach involves a Davis-Beirut-like reaction sequence starting from 3-chloro-5-methylaniline. The core transformation is an intramolecular cyclization achieved through diazotization of an N-acetylated aniline precursor.

[Click to download full resolution via product page](#)

Retrosynthetic analysis for **4-Chloro-6-methyl-1H-indazole**.

Detailed Experimental Protocol

This protocol is adapted from the highly successful synthesis of 4-chloro-1H-indazole and is expected to provide the target compound in good yield.[7][8]

Step 1: Acetylation of 3-Chloro-5-methylaniline

- To a stirred solution of 3-chloro-5-methylaniline (1.0 eq) in chloroform, add potassium acetate (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.
 - Causality: Acetic anhydride acetylates the aniline nitrogen. This serves two purposes: it protects the amine from side reactions and activates the ortho methyl group for the subsequent cyclization. Potassium acetate acts as a base to neutralize the acetic acid byproduct.
- Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LCMS analysis indicates complete consumption of the starting material. The intermediate, N-(3-chloro-5-methylphenyl)acetamide, is typically used in the next step without purification.

Step 2: Diazotization and Intramolecular Cyclization

- Heat the reaction mixture from Step 1 to 60 °C.
- Slowly add isoamyl nitrite or tert-butyl nitrite (2.0 eq) dropwise.
 - Causality: Under thermal and acidic conditions (generated in situ), the nitrite source generates a nitrosonium ion (NO⁺). This reacts with the acetylated aniline to form a diazonium salt, which is unstable. The key step is the subsequent intramolecular cyclization where the activated methyl group attacks the diazonium species, forming the pyrazole ring of the indazole system.[9]
- Stir the reaction overnight at 60 °C. Monitor for the formation of N-acetyl-**4-chloro-6-methyl-1H-indazole**.

Step 3: Deacetylation (Hydrolysis)

- Cool the reaction mixture to 0 °C and dilute with tetrahydrofuran (THF) and water.
- Add a strong base, such as lithium hydroxide (LiOH) (7.0 eq) or sodium hydroxide (NaOH), portion-wise.^{[7][8]}
 - Causality: The base hydrolyzes the N-acetyl group, liberating the final 1H-indazole product. Using a strong base ensures the reaction goes to completion.
- Stir at 0 °C for 3-4 hours until the acetylated intermediate is fully consumed.

Step 4: Work-up and Purification

- Quench the reaction by adding water.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure.
- The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield pure **4-Chloro-6-methyl-1H-indazole**.

Chemical Reactivity and Derivatization Potential

The substitution pattern of **4-Chloro-6-methyl-1H-indazole** provides three primary sites for chemical modification, making it a highly valuable and versatile building block for creating libraries of complex molecules.

Key reactivity sites for derivatization.

N-Functionalization

The proton at the N1 position is acidic and can be readily deprotonated with a suitable base (e.g., NaH , K_2CO_3) to form an indazolide anion. This nucleophile can then react with various electrophiles.

- **N-Alkylation:** Reaction with alkyl halides or tosylates provides N1-alkylated indazoles. The choice of base and solvent system can be crucial for achieving high regioselectivity, favoring the thermodynamically more stable N1 isomer over the N2 isomer.[4][10][11][12] Using sodium hydride in THF is often an effective system for promoting N1 selectivity.[4][10]
- **N-Arylation:** Copper or palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, with aryl halides or boronic acids can be used to install aryl groups at the N1 position.

Palladium-Catalyzed Cross-Coupling at C4

The chlorine atom at the C4 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

- **Suzuki-Miyaura Coupling:** Reaction with aryl or vinyl boronic acids (or esters) in the presence of a palladium catalyst and a base allows for the introduction of various aryl substituents at the C4 position.[13][14][15][16]
- **Buchwald-Hartwig Amination:** The C4-Cl bond can be coupled with amines to form 4-aminoindazole derivatives.
- **Sonogashira Coupling:** Reaction with terminal alkynes can install alkynyl groups at the C4 position.[16]

These cross-coupling reactions are fundamental in modern medicinal chemistry for rapidly building molecular complexity.[13]

Electrophilic Aromatic Substitution

The benzene portion of the indazole ring can undergo further functionalization via electrophilic aromatic substitution. Reactions such as nitration or halogenation would be directed by the existing substituents, likely occurring at the C5 or C7 positions.

Applications in Drug Discovery

4-Chloro-6-methyl-1H-indazole is not typically a final drug product but rather a crucial intermediate. Its value lies in its pre-functionalized scaffold, which allows for the efficient synthesis of targeted libraries of compounds for screening.

- Kinase Inhibitors: The indazole scaffold is a well-established "hinge-binding" motif for many protein kinases.^[3] Kinases are critical targets in oncology, and many successful drugs are kinase inhibitors.^{[2][3]} By using this intermediate, medicinal chemists can synthesize derivatives where different groups are appended at the N1, C4, and other positions to optimize binding affinity, selectivity, and pharmacokinetic properties against specific kinase targets like FGFR, VEGFR, and others.^{[2][3]}
- Fragment-Based Drug Design (FBDD): The molecule can be used as a core fragment in FBDD campaigns. The N1-H and C4-Cl provide vectors for growing the fragment into more potent, drug-like molecules.
- Lead Optimization: In later-stage drug development, this intermediate can be used to explore Structure-Activity Relationships (SAR). For example, replacing the C4-chloro group with various aryl groups via Suzuki coupling allows for systematic probing of a specific pocket in a target protein.

Spectroscopic Data Analysis

While experimental spectra for **4-Chloro-6-methyl-1H-indazole** are not readily available in public databases, its spectral characteristics can be reliably predicted based on data from closely related analogs like 4-chloro-1H-indazole and various 6-methyl-indazoles.^{[1][7][17]}

Data Type	Predicted Characteristics
¹ H NMR (in CDCl ₃ or DMSO-d ₆)	δ ~10-13 ppm (br s, 1H, N-H): The acidic proton on N1 is typically broad and downfield. δ ~7.0-7.5 ppm (2H, aromatic): Two singlets or narrow doublets corresponding to the H5 and H7 protons. The H7 proton would likely be slightly upfield of the H5 proton.
	δ ~8.1 ppm (s, 1H, H3): The proton at the C3 position of the pyrazole ring. [7]
	δ ~2.5 ppm (s, 3H, -CH ₃): A sharp singlet for the methyl group at C6. [1]
¹³ C NMR	δ ~140 ppm (C7a), ~127 ppm (C3a): Quaternary bridgehead carbons.
	δ ~110-135 ppm: Aromatic carbons (C4, C5, C6, C7). The carbon bearing the chloro group (C4) would be in this region.
	δ ~135 ppm (C3): The C3 carbon of the pyrazole ring.
	δ ~22 ppm (-CH ₃): The methyl carbon. [1]
Mass Spec (ESI+)	m/z ~167 [M+H] ⁺ : The protonated molecular ion.
	Isotopic Pattern: A characteristic ~3:1 ratio for the [M+H] ⁺ and [M+2+H] ⁺ peaks due to the presence of the ³⁵ Cl and ³⁷ Cl isotopes.

Conclusion and Future Outlook

4-Chloro-6-methyl-1H-indazole represents a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through well-established organic chemistry principles, and its multiple reactive sites offer a platform for extensive derivatization. The proven success of the indazole scaffold in FDA-approved kinase inhibitors ensures that intermediates like this will remain in high demand. Future research will likely focus

on incorporating this and similar building blocks into novel library designs for high-throughput screening against new and challenging biological targets, further cementing the role of the indazole core in the development of next-generation therapeutics.

References

► Click to expand

- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regiosomeric distribution. University College Cork. [\[Link\]](#)
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regiosomeric distribution.
- AOBChem. (n.d.). **4-chloro-6-methyl-1H-indazole**.
- Wiley-VCH. (2007).
- Schoeggl Toledano, A., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. *Organic Chemistry Portal*. [\[Link\]](#)
- Keeting, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Beilstein Journals. (2024).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- Asensio, A., et al. (2011).
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Abdelahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. *Taylor & Francis Online*. [\[Link\]](#)
- The Royal Society of Chemistry. (2020).

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]
- ResearchGate. (n.d.). The diazotization process.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ResearchGate. (2016). ¹³C NMR of indazoles. [Link]
- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Institutes of Health. (2023).
- ChemUniverse. (n.d.). **4-CHLORO-6-METHYL-1H-INDAZOLE** [Q00739].
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. chemuniverse.com [chemuniverse.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comprehensive literature review of 4-Chloro-6-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1613176#comprehensive-literature-review-of-4-chloro-6-methyl-1h-indazole\]](https://www.benchchem.com/product/b1613176#comprehensive-literature-review-of-4-chloro-6-methyl-1h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com